Lyso-PAF C-18 -d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

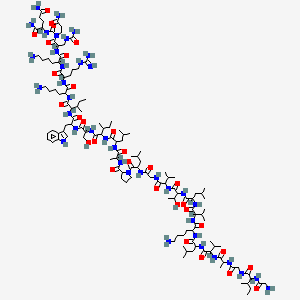

Lyso-PAF C-18-d4 contains four deuterium atoms at the 10, 10/', 11, and 11/' positions. It is intended for use as an internal standard for the quantification of Lyso-PAF C-18 by GC- or LC-mass spectrometry. Lyso-PAF C-18 can be formed by either the action of PAF-AH on PAF C-18 or by the action of a CoA-independent transacylase on 1-O-octadecyl-2-acyl-glycerophosphocholine. Lyso PAF C-18 is a substrate for either PAF C-18 formation by the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase.

Scientific Research Applications

Interaction with Cell Membranes

Lyso-PAF C-18 and its analogs interact with cell membranes, affecting their properties. Xie, Moring, and Makriyannis (1997) found that Lyso-PAF and other ether phospholipid analogs induce changes in the thermotropic behavior of model membranes, highlighting their potential impact on biological activities and mechanisms at the molecular level (Xie, Moring, & Makriyannis, 1997).

Bioactive Derivatives

Alam et al. (2001) isolated new lyso-PAF derivatives from the sponge Spirastrella abata, which exhibited inhibitory effects on cholesterol biosynthesis and cytotoxicity against human solid tumor cell lines. This research suggests a potential avenue for developing novel therapeutic compounds (Alam et al., 2001).

Role in Sperm Motility

Jarvi et al. (1993) explored the effects of Lyso-PAF on sperm motility, finding that it, along with platelet-activating factor (PAF) and lysophosphatidylcholine, can stimulate sperm linear and curvilinear velocity. This finding could be significant in understanding and treating male infertility (Jarvi et al., 1993).

Inflammatory Diseases and Septic Shock

Denizot, Dassa, Benveniste, and Thomas (1989) reported that PAF, a mediator of inflammatory diseases and septic shock, can be released by prokaryotic cells such as E. coli, especially when supplemented with Lyso-PAF. This finding is crucial for understanding the pathogenesis of enterobacteria-related diseases (Denizot, Dassa, Benveniste, & Thomas, 1989).

Biosynthetic Pathways

Harayama et al. (2008) identified a noninflammatory biosynthetic pathway of platelet-activating factor, where a second lyso-PAF acetyltransferase works under noninflammatory conditions. This discovery contributes to the understanding of the diverse pathological and physiological roles of PAF (Harayama et al., 2008).

Angiogenesis

Camussi et al. (1995) demonstrated that PAF induces a dose-dependent angiogenic response, which is significant in understanding the molecular mechanisms underlying angiogenesis and its potential therapeutic applications (Camussi et al., 1995).

properties

Product Name |

Lyso-PAF C-18 -d4 |

|---|---|

Molecular Formula |

C26H52D4NO6P |

Molecular Weight |

513.7 |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1/i13D2,14D2 |

InChI Key |

XKBJVQHMEXMFDZ-VGOTWLLUSA-N |

SMILES |

O=P(OCC[N+](C)(C)C)([O-])OC[C@H](O)COCCCCCCCC([2H])([2H])C([2H])([2H])CCCCCCCCC |

synonyms |

1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-10,10,11,11-d4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.